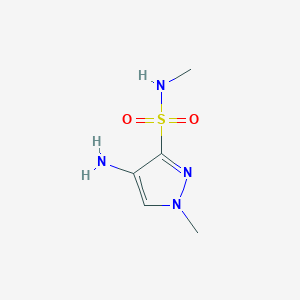

4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide

Description

Properties

IUPAC Name |

4-amino-N,1-dimethylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDUXMLCDBWCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NN(C=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or by direct amination using reagents like ammonia or amines.

Sulfonamide Formation: The sulfonamide group is usually introduced by reacting the amino-pyrazole intermediate with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include substituted pyrazoles, sulfonamides, and various oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead candidate for drug development due to its structural features that allow for the modification of pharmacokinetic and pharmacodynamic properties. It has been investigated for several therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide have demonstrated significant activity against U937 cells with an IC50 value indicating effective inhibition of cell growth .

- Anti-inflammatory Properties : The compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases PEA levels, enhancing its anti-inflammatory effects .

Biochemical Applications

This compound serves as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : The sulfonamide group can interact with various enzymes, making it useful for studying enzyme kinetics and mechanisms. For example, studies have shown that certain derivatives inhibit carbonic anhydrases (CAs), which are critical in physiological processes such as respiration and acid-base balance .

Table 1: Summary of Biological Activities

Pharmacological Insights

The pharmacological profile of this compound is characterized by its ability to modulate various biological pathways:

- Antibacterial and Antifungal Activity : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Antioxidant Effects : Pyrazole sulfonamides have also been identified as having antioxidant properties, which can be beneficial in reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives in clinical settings:

- A study assessed the antiproliferative activity of pyrazole derivatives against a panel of human tumor cell lines from the NCI-60 database. It reported moderate cytostatic activity with specific compounds showing significant growth inhibition in breast cancer cell lines .

- Another investigation focused on the structure-activity relationship (SAR) of pyrazole sulfonamides, highlighting modifications that enhance potency against specific targets such as carbonic anhydrases .

Table 2: Case Study Overview

Mechanism of Action

The mechanism of action of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Sulfonamide vs. Carboxamide Derivatives

(b) Substituent Modifications

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) (C₃₃H₃₇N₃O₆S, MW 603.24 g/mol):

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) (C₂₈H₃₁BrN₄O₄S₂, MW 630.10 g/mol): Incorporates a p-fluorophenyl group and an aminosulfonylphenyl substituent. Fluorine substitution may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Structural Complexity and Molecular Weight

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW 589.1 g/mol): A fused pyrazolo-pyrimidine-chromene system with multiple fluorinated aromatic groups.

Physicochemical Properties

- Solubility : The target compound’s lower molecular weight (180.21 g/mol) suggests better aqueous solubility than higher-MW analogs like 5g (603.24 g/mol) or 4h (630.10 g/mol).

- Melting Points : Complex derivatives (e.g., Example 53, MP 175–178°C) exhibit higher melting points due to rigid aromatic systems and hydrogen-bonding capacity .

Biological Activity

4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide, a compound belonging to the pyrazole and sulfonamide classes, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 174.24 g/mol. The compound features a pyrazole ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

- Lung Cancer : In vitro studies demonstrated significant inhibition of lung cancer cell growth.

- Breast Cancer : Compounds containing the pyrazole scaffold showed promising results against MDA-MB-231 breast cancer cells.

- Colorectal Cancer : Effective in reducing cell viability in colorectal cancer models.

The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties . Pyrazole derivatives have been tested against various bacterial strains and fungi:

- Bacterial Inhibition : Effective against E. coli, Staphylococcus aureus, and Bacillus subtilis.

- Fungal Activity : Demonstrated antifungal effects against Candida albicans.

The antimicrobial activity is attributed to the ability of the sulfonamide group to interfere with bacterial folic acid synthesis .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent . Studies report that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is comparable to established anti-inflammatory drugs like dexamethasone .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications to the pyrazole ring and sulfonamide group can enhance activity:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on nitrogen | Increased anticancer potency |

| Aromatic substitutions | Enhanced antimicrobial properties |

| Sulfonamide variations | Improved anti-inflammatory effects |

Case Studies

- Anticancer Study : A study evaluated a series of pyrazole sulfonamides for their ability to inhibit cancer cell lines. The results indicated that modifications at the 3-position of the pyrazole significantly improved antiproliferative activity against breast and lung cancers .

- Antimicrobial Evaluation : In another study, a library of pyrazole derivatives was screened against standard bacterial strains. Compounds showed varying degrees of activity, with some achieving MIC values lower than conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via sulfonamide bond formation between a pyrazole amine and a sulfonyl chloride. A prototypical procedure involves reacting 4-amino-1,3,5-trimethyl-1H-pyrazole with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in pyridine at room temperature for 24 hours. Post-reaction workup includes concentration, dilution with dichloromethane (DCM), washing with 0.5 M NaOH, drying (MgSO₄), and trituration with diethyl ether to yield the product (79% yield) . Optimization strategies include:

- Solvent selection : Pyridine acts as both solvent and base to neutralize HCl byproducts.

- Temperature control : Room temperature minimizes side reactions.

- Purification : Trituration removes unreacted starting materials.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H NMR : Peaks at δ 9.21 (s, 1H, NH), 7.79–7.56 (aromatic protons), and 3.56–1.61 ppm (methyl groups) confirm substitution patterns .

- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₂H₁₅N₃SO₂Br: 344.0063) validates molecular composition .

- IR spectroscopy : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH stretches (3300–3200 cm⁻¹) confirm functional groups.

Q. How can solubility and stability be experimentally determined for this compound?

Methodological Answer:

- Solubility : Test in solvents (water, DMSO, ethanol) via saturation concentration assays using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways:

- Transition state analysis : Identify energy barriers for sulfonamide bond cleavage or substitution reactions.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) to guide inhibitor design .

- Reaction optimization : Combine computational screening (e.g., ICReDD’s path search methods) with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

- Control experiments : Replicate studies under standardized conditions (pH, solvent, temperature).

- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl or trifluoromethyl substitutions) to isolate functional group contributions .

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., enzyme inhibition vs. cell viability) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents on the pyrazole ring (e.g., methyl, amino groups) and sulfonamide para-position .

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using kinetic assays (IC₅₀ determination).

- Data correlation : Use QSAR models to link electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .

Q. What advanced analytical techniques address challenges in detecting trace impurities?

Methodological Answer:

- LC-MS/MS : Quantify impurities at ppm levels with high sensitivity.

- X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism in the pyrazole ring) .

- Solid-state NMR : Characterize polymorphic forms affecting solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.